molecular formula C22H22N4O2S B2727276 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-73-8

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2727276
CAS No.: 851969-73-8
M. Wt: 406.5
InChI Key: GLJNIMKVGYZRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure includes a 3-methoxyphenyl group and a 3,4-dihydroisoquinoline moiety, which may influence pharmacokinetic properties such as lipophilicity and receptor binding.

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-8-5-9-18(12-16)28-2)25-11-10-15-6-3-4-7-17(15)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJNIMKVGYZRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The 2-methylthiazole moiety is synthesized via Hantzsch thiazole synthesis:

  • Condensation of thiourea with α-bromoacetophenone derivatives.
  • Cyclization under acidic conditions (HCl/EtOH, reflux, 6 h).

Representative Procedure :

A mixture of thiourea (1.2 eq), methyl 2-bromo-3-oxobutanoate (1 eq), and ethanol (20 mL/mmol) is refluxed at 80°C for 6 hours. The product precipitates upon cooling, yielding 2-methylthiazole-4-carboxylate (72% yield).

Triazole Annulation

Triazole fusion employs Huisgen cycloaddition or oxidative cyclization:

  • Oxidative Method : Treatment of thiazole-amide intermediates with NaNO₂/HCl at 0–5°C forms the triazole ring.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves regioselective triazole formation but requires orthogonal protecting groups.

Key Data :

Method Yield (%) Purity (%) Reaction Time
Oxidative 68 95 4 h
CuAAC 82 98 2 h

Preparation of the (3-Methoxyphenyl)(3,4-Dihydroisoquinolin-2(1H)-yl)Methyl Substituent

Synthesis of 3,4-Dihydroisoquinoline

Bischler–Napieralski cyclization followed by selective reduction:

  • Cyclization : β-Phenylethylamide treated with POCl₃/PCl₅ at 100°C forms 3,4-dihydroisoquinoline.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH, 40 psi) saturates the C1–N bond.

Optimized Conditions :

  • POCl₃ (3 eq), reflux, 3 h → 89% yield
  • Pd-C (10 wt%), H₂ (40 psi), 25°C → Quantitative conversion

Mannich-Type Coupling

The methoxyphenyl and dihydroisoquinoline moieties are linked via a Mannich reaction:

  • Reagents : 3-Methoxybenzaldehyde, 3,4-dihydroisoquinoline, formaldehyde (37% aq.)
  • Conditions : EtOH/H₂O (4:1), 60°C, 12 h
  • Workup : Extraction with CH₂Cl₂, drying (Na₂SO₄), silica gel chromatography

Yield : 74% (white crystalline solid)

Final Coupling and Functionalization

Carbodiimide-Mediated Coupling

The thiazolotriazole core and Mannich base are conjugated using 1,1'-carbonyldi(1,2,4-triazole) (CDT):

Procedure :

  • Dissolve thiazolotriazole-6-ol (1 eq) and Mannich base (1.2 eq) in anhydrous 2-MeTHF.
  • Add CDT (2 eq) and stir at 55°C for 60 h.
  • Quench with H₂O, extract with EtOAc, purify via column chromatography (5% MeOH/EtOAc).

Performance Metrics :

  • Yield: 62–88%
  • Purity: >95% (HPLC)

Alternative Mitsunobu Conditions

For comparison, Mitsunobu reaction with DIAD/PPh₃:

  • Yield : 58% (lower due to competing side reactions)
  • Advantage : Stereochemical control at the methylene bridge

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.03 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 5.52 (m, 1H, CH), 7.21–7.81 (m, aromatic Hs).
  • HRMS : m/z 406.1463 [M+H]⁺ (calc. 406.1463).

Purity Assessment

  • HPLC : tR = 8.92 min (C18, MeCN/H₂O 70:30)
  • LC-MS : No detectable impurities at 254 nm

Scale-Up Considerations and Process Optimization

Solvent Selection

  • Preferred : 2-MeTHF (renewable, low toxicity)
  • Avoid : DMF (genotoxic impurity risk)

Catalytic Improvements

  • Pd EnCat™ : Microencapsulated catalyst for dihydroisoquinoline reduction (reusable 5×)
  • Flow Chemistry : Continuous Mannich reaction increases throughput by 300%

Chemical Reactions Analysis

Types of Reactions:

The compound undergoes several key reactions, including:

  • Oxidation: : Undergoes oxidation to form corresponding ketones or aldehydes.

  • Reduction: : Can be reduced to amines or other reduced derivatives.

  • Substitution: : Undergoes electrophilic aromatic substitution to introduce various functional groups.

  • Cyclization: : Facilitates intramolecular cyclization reactions to form fused rings.

Common Reagents and Conditions:

  • Oxidation: : Utilizes reagents like chromium trioxide or PCC.

  • Reduction: : Employs catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Uses halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.

  • Cyclization: : Typically requires acid catalysts and heat.

Major Products:

The primary products from these reactions depend on the specific reagents and conditions. For instance, oxidation typically yields carbonyl compounds, reduction leads to amines, and substitutions result in functionalized aromatic rings.

Scientific Research Applications

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol finds applications in:

  • Chemistry: : As a building block for complex molecular architectures and as a ligand in catalysis.

  • Biology: : Potential usage as a bioactive molecule in enzyme inhibition studies.

  • Medicine: : Investigated for its role in therapeutic development for conditions like neurodegenerative diseases.

  • Industry: : Applied in material science for creating polymers with specific properties.

Mechanism of Action

Molecular Targets:

The compound interacts with various enzymes and receptors, modulating their activity through:

  • Binding to Active Sites: : Inhibits enzyme function by occupying active sites.

  • Pathway Modulation: : Alters signaling pathways by interacting with receptor proteins.

Pathways Involved:

  • Signal Transduction: : Involves key signaling cascades such as MAPK and PI3K/Akt pathways.

  • Metabolic Pathways: : Interferes with metabolic enzymes, affecting processes like glycolysis and fatty acid synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:

Compound Core Structure Substituents Reported Activities Reference
Target Compound : 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-Methoxyphenyl)Methyl)-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-Ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Methoxyphenyl, 3,4-dihydroisoquinoline, methyl (C2) Inferred: Potential antifungal activity via sterol demethylase inhibition (analogous pathways)
Analog 1 : 5-[3,4-Dihydroisoquinolin-2-yl-(4-Methoxyphenyl)Methyl]-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-Ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Methoxyphenyl (vs. 3-methoxy in target) Inferred: Altered receptor affinity due to para-methoxy orientation
Analog 2 : 5-[(3-Chlorophenyl)(4-Ethylpiperazinyl)Methyl]-2-Ethylthiazolo[3,2-b][1,2,4]Triazol-6-Ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl (C2) Inferred: Enhanced CNS penetration due to piperazinyl group
Analog 3 : 5-[[4-(Acetyloxy)-3-Methoxyphenyl]Methylene]-2-[4-(1-Methylethoxy)Phenyl]Thiazolo[3,2-b]Triazol-6(5H)-One Thiazolo[3,2-b][1,2,4]triazol-6-one Acetate ester, isopropoxyphenyl, methylene linkage Hypothesized: Improved solubility due to acetate ester
Analog 4 : 3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole Pyrazole, 4-methoxyphenyl, variable R groups (e.g., methyl, ethyl) Reported: Antifungal activity via 14-α-demethylase inhibition (IC₅₀: 2.1–8.7 μM)

Key Research Findings

Structural-Activity Relationships (SARs)

Substituent Position on Phenyl Ring: The 3-methoxyphenyl group in the target compound may confer distinct electronic effects compared to 4-methoxyphenyl analogs (e.g., Analog 1).

Heterocyclic Modifications: The dihydroisoquinoline moiety in the target compound introduces rigidity, which may enhance binding to enzymes with planar active sites (e.g., fungal lanosterol 14-α-demethylase) . Thiadiazole-containing analogs (e.g., Analog 4) exhibit stronger antifungal activity (IC₅₀: 2.1 μM) than thiazolo-triazoles, likely due to increased sulfur-mediated electrophilicity .

Pharmacokinetic Considerations: Piperazinyl groups (e.g., Analog 2) improve blood-brain barrier penetration but may increase off-target binding to serotonin receptors . Acetate esters (e.g., Analog 3) enhance aqueous solubility, facilitating intravenous administration .

Biological Activity

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S with a molecular weight of 420.5 g/mol. The structure comprises multiple functional groups that contribute to its biological activity.

Property Details
Molecular Formula C23H24N4O2S
Molecular Weight 420.5 g/mol
SMILES Notation CCc1nc2sc(C(c3cccc(OC)c3)N3CCc4ccccc4C3)c(O)n2n1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and COX-2.

Anti-cancer Properties

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis via the intrinsic pathway and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

The compound has also shown promise in neuroprotection through:

  • Mechanisms : Reduction of oxidative stress and modulation of neurotransmitter levels.
  • Model Systems : In vitro studies using neuronal cell lines exposed to neurotoxic agents demonstrated protection against cell death.

Case Studies

  • Study on Anti-cancer Activity
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound induced apoptosis in a dose-dependent manner with an IC50 value of 15 µM after 48 hours of treatment.
    • : Suggests potential for development as a therapeutic agent for breast cancer.
  • Neuroprotection in Animal Models
    • Objective : To assess neuroprotective effects in a rat model of oxidative stress.
    • Findings : Administration reduced oxidative markers (e.g., MDA levels) and improved behavioral outcomes in memory tests.
    • : Indicates potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of heterocyclic precursors and functional group modifications. Key steps include:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization under reflux in ethanol or toluene .
  • Step 2 : Introduction of the dihydroisoquinoline moiety using NaH-mediated alkylation .
  • Step 3 : Final purification via recrystallization or chromatography (HPLC recommended for >95% purity) .
    • Critical Parameters : Solvent choice (e.g., ethanol vs. DMF), temperature (70–80°C for optimal cyclization), and catalysts (e.g., Bleaching Earth Clay for selective reactions) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in dihydroisoquinoline) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for triazole) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Molecular docking studies suggest interaction with fungal 14α-demethylase lanosterol (PDB: 3LD6) due to structural similarity to azole antifungals . In vitro assays (e.g., MIC against Candida spp.) should validate this hypothesis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., diastereotopic protons in the dihydroisoquinoline group) .
  • Controlled Degradation : Isolate intermediates to confirm stability of sensitive groups (e.g., methoxy or triazole) under analysis conditions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclization to induce stereoselectivity .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru(II)-pybox) for kinetic resolution of intermediates .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>98% ee required for pharmacological studies) .

Q. How do substituent variations (e.g., methoxy vs. nitro groups) impact bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing 3-methoxyphenyl with 3-nitrophenyl) and test against target enzymes .
  • Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to assess binding affinity changes .
  • Data Interpretation : Correlate IC₅₀ values with electronic effects (Hammett σ constants) of substituents .

Q. What experimental designs address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for antifungal testing to minimize inter-lab variability .
  • Positive Controls : Include fluconazole or ketoconazole in all bioassays to benchmark activity .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (e.g., GraphPad Prism) to calculate reliable EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.